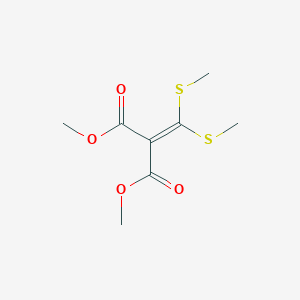

Dimethyl 2-(bis(methylthio)methylene)malonate

Description

Dimethyl 2-(bis(methylthio)methylene)malonate (CAS: 19607-08-0) is a sulfur-containing malonate derivative with the molecular formula C₈H₁₂O₄S₂ and a molecular weight of 236.31 g/mol . Structurally, it features two methylthio (-SMe) groups attached to a methylene carbon, which is conjugated with a malonate ester backbone. This compound is classified as a high-end chemical building block, widely employed in organic synthesis for constructing heterocycles and bioactive molecules due to its electrophilic double bond and versatile reactivity .

Properties

IUPAC Name |

dimethyl 2-[bis(methylsulfanyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4S2/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTQSXPVBDGXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(SC)SC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379277 | |

| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19607-08-0 | |

| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanistic Overview

The reaction proceeds via sequential deprotonation, thiocarbamate formation, and methylation:

-

Deprotonation of Dimethyl Malonate : K₂CO₃ abstracts the acidic α-hydrogen of dimethyl malonate, generating a resonance-stabilized enolate.

-

Thiocarbamate Formation : The enolate reacts with CS₂ at 0°C to form a dithiocarbamate intermediate.

-

Double Methylation : Methyl iodide alkylates the sulfur atoms, yielding the bis(methylthio)methylene product.

Critical parameters include:

Step-by-Step Procedure and Workup

The synthesis, as described in ChemicalBook, follows:

-

Enolate Generation : Dimethyl malonate (20 mL, 174 mmol) and K₂CO₃ (48 g, 348 mmol) are stirred in DMF (120 mL) at 20°C for 30 minutes.

-

CS₂ Addition : CS₂ (15.78 mL, 261 mmol) is added dropwise at 0°C, with stirring continued for 1 hour.

-

Methylation : CH₃I (23.8 mL, 383 mmol) is introduced at 0°C, and the mixture is warmed to room temperature overnight.

-

Isolation : The reaction is quenched in ice water, neutralized with HCl, and the precipitate is filtered, washed with hexane, and dried under vacuum.

Yield : 35 g (85%) as a white solid.

Purity : >95% (by NMR).

Alternative Methodologies and Comparative Analysis

Malononitrile Derivative Synthesis

A Royal Society of Chemistry protocol synthesizes 2-[(bis-methylthio)methylene]malononitrile, a structurally analogous nitrile, using malononitrile, CS₂, and CH₃I. Key distinctions include:

-

Catalyst : Tetrabutylammonium bromide (TBAB) enhances phase transfer during methylation.

-

Conditions : Prolonged stirring (24–48 hours) at 50°C ensures complete reaction.

-

Purification : Column chromatography (hexane/EtOAc) replaces aqueous workup.

This method highlights the adaptability of CS₂/CH₃I systems across different dicarbonyl substrates.

Optimization Strategies and Industrial Considerations

Solvent and Base Selection

-

DMF vs. Methanol : DMF’s high polarity stabilizes enolates and thiocarbamates, whereas methanol (used in barbiturate synthesis) favors nucleophilic substitution but risks ester transesterification.

-

Base Efficiency : K₂CO₃ (weak base) minimizes overalkylation compared to stronger bases like NaOMe, which may deprotonate multiple sites.

Methylation Efficiency

Excess CH₃I (2.2 equiv) ensures quantitative bis-methylation. Incomplete alkylation (<2 equiv) results in mono-thioether byproducts, complicating purification.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[di(methylthio)methylidene]malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The methylthio groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Dimethyl 2-[di(methylthio)methylidene]malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-[di(methylthio)methylidene]malonate involves its ability to undergo various chemical transformations, making it a versatile intermediate. The compound can interact with different molecular targets and pathways, depending on the specific reactions it undergoes .

Comparison with Similar Compounds

Comparison with Malononitrile Derivatives

Structural and Reactivity Differences

A key structural analog is 2-(bis(methylthio)methylene)malononitrile, where the ester groups (-COOMe) in dimethyl 2-(bis(methylthio)methylene)malonate are replaced by nitriles (-CN). This substitution increases electron-withdrawing effects, enhancing reactivity in cyclization and nucleophilic addition reactions. For example, 2-(bis(methylthio)methylene)malononitrile readily forms fused heterocycles like isoxazolo[5,4-b]pyridines (e.g., compound 4 in ) and pyrazolo[1,5-a]pyrimidines (e.g., compound 5a-c in ), whereas the malonate variant typically requires harsher conditions for similar transformations .

Comparison with Substituted Malonate Esters

Piperazine-Substituted Derivatives

Compounds like 7m, 7n, and 7o (e.g., dimethyl 2-(((3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)phenyl)amino)methylene)malonate) feature piperazine substituents instead of methylthio groups . These modifications significantly alter biological activity and synthetic utility:

- Yield : Piperazine derivatives exhibit moderate-to-high yields (66–84%) in direct reductive amination (DRA) reactions, comparable to the parent compound’s efficiency in analogous reactions .

- Applications : Piperazine-substituted malonates are prioritized in drug discovery for antimalarial and antimicrobial agents, whereas the methylthio variant is more commonly used as a heterocyclic precursor .

Nitro- and Halogen-Substituted Derivatives

Derivatives such as dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS: N/A) and dimethyl 2-(2-nitro-1-phenylethyl)malonate (compound 1n in ) demonstrate enhanced stability and regioselectivity in cycloaddition reactions due to electron-withdrawing nitro/halogen groups. These compounds are critical intermediates in pharmaceutical manufacturing (e.g., ANDA/NDA applications) but lack the methylthio group’s nucleophilic trapping capacity .

Comparison with Ketene Acetal Derivatives

Ketene acetals like α,α-dicyanoketene-N,S-acetals (e.g., compounds 2a-c in ) share structural motifs with this compound but incorporate morpholine or piperidine rings. These derivatives:

- Reactivity : Exhibit superior cyclocondensation rates with amines (e.g., forming pyrimido[2,1-b][1,3]oxazines in ).

Biological Activity

Dimethyl 2-(bis(methylthio)methylene)malonate (CAS Number: 19607-08-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₂O₄S₂ and a molecular weight of 236.31 g/mol. The compound features two methylthio groups attached to a malonate structure, which contributes to its reactivity and potential biological effects.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their ability to inhibit the growth of Fusarium oxysporum, a common plant pathogen. The results showed that certain derivatives had IC₅₀ values below 1 µM, indicating potent antifungal activity. For example:

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| Compound 2 | <0.5 | Fungicidal |

| Compound 5 | <0.5 | Fungicidal |

| Compound 1 | 18-35 | Less Active |

These findings suggest that modifications in the structure of dimethyl malonate derivatives can enhance antifungal efficacy, making them potential candidates for agricultural applications .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focusing on lung cancer cells (A549) demonstrated that treatment with related compounds induced autophagy and apoptosis. The mechanism involved suppression of the mTOR signaling pathway, which is crucial for cell survival and growth:

- Cytotoxicity : The half-maximal inhibitory concentration (IC₅₀) was determined to be approximately 70 µM at 24 hours and decreased to around 54 µM at 48 hours.

- Mechanism : The compound promoted autophagy by downregulating phosphorylated mTOR (p-mTOR), leading to increased expression of autophagy markers such as LC3-II and decreased levels of p62 .

This dual activity—inducing both autophagic and apoptotic pathways—highlights the therapeutic potential of dimethyl malonate derivatives in cancer treatment.

Case Study: Antifungal Efficacy Against Fusarium oxysporum

In an experimental setup, five derivatives of dimethyl malonate were tested against Fusarium oxysporum. The study utilized a bioassay method where varying concentrations (10–0.01 µg/µL) were applied over a period of 72 hours. Results indicated that compounds with ortho-substituted groups exhibited superior antifungal activity compared to others without such substitutions .

Case Study: Autophagic Induction in Lung Cancer Cells

In another study, A549 lung cancer cells were treated with dimethyl malonate derivatives at concentrations ranging from 0 to 100 µM. The results showed a significant reduction in cell viability, with evidence of autophagic induction through Western blot analysis that confirmed the conversion of LC3-I to LC3-II after treatment . This suggests that structural modifications in dimethyl malonate can lead to enhanced anticancer effects.

Q & A

Q. What are the standard protocols for synthesizing dimethyl 2-(bis(methylthio)methylene)malonate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via a Michael addition-elimination pathway. Optimize reaction parameters by varying catalysts (e.g., DBU or K₂CO₃), solvent systems (anhydrous THF or DMF), and temperature (60–80°C). Monitor progress via TLC and adjust stoichiometric ratios of starting materials (e.g., malonate derivatives and bis(methylthio)methane) to suppress byproduct formation. Post-reaction, employ rotary evaporation under reduced pressure to isolate crude product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be structured?

Methodological Answer: Use a multi-spectral approach:

- ¹H/¹³C NMR to confirm methylthio and malonate moieties (e.g., δ ~2.5 ppm for SCH₃ protons).

- IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities in olefinic or thiocarbonyl regions .

Q. How can researchers ensure purity during column chromatography, and what solvent systems are effective?

Methodological Answer: Use silica gel (60–120 mesh) with a gradient elution of hexane/ethyl acetate (4:1 to 1:1). Pre-adsorb the crude product onto silica to minimize band broadening. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure a single peak with >95% area. For persistent impurities, repeat chromatography or employ preparative TLC with dichloromethane/methanol (9:1) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in [2+2] cycloaddition reactions?

Methodological Answer: Conduct kinetic isotope effect (KIE) experiments using deuterated analogs to identify rate-determining steps. Pair this with DFT calculations (e.g., Gaussian 16) to map transition states and assess orbital interactions (e.g., HOMO-LUMO gaps). Monitor reaction intermediates via in situ FTIR or cryo-ESI-MS to validate proposed mechanisms .

Q. What experimental strategies resolve contradictions in the compound’s stability under varying pH conditions?

Methodological Answer: Perform accelerated stability testing:

- Expose the compound to buffered solutions (pH 3–10) at 40°C for 72 hours.

- Quantify degradation products via LC-MS and correlate with pH using Arrhenius plots. For conflicting data, validate via independent replicates and control for light/oxygen exposure using Schlenk-line techniques. Statistical tools like ANOVA can identify significant degradation pathways .

Q. How to design a study evaluating its potential as a ligand in transition-metal catalysis?

Methodological Answer: Screen metal salts (e.g., Pd(OAc)₂, CuI) in cross-coupling reactions (e.g., Suzuki-Miyaura). Use DoE (Design of Experiments) to vary ligand/metal ratios, solvents, and temperatures. Characterize catalytic efficiency via turnover number (TON) and compare with control reactions lacking the ligand. Surface-enhanced Raman spectroscopy (SERS) can probe metal-ligand coordination in real time .

Q. What computational methods predict the compound’s reactivity in radical-mediated transformations?

Methodological Answer: Perform Fukui function analysis (via Gaussian) to identify radical attack sites. Pair with molecular dynamics simulations (e.g., GROMACS) to model solvent effects. Validate predictions experimentally using EPR spectroscopy to detect radical intermediates and trapping agents like TEMPO .

Literature and Collaboration

Q. How can researchers stay updated on recent advances involving this compound?

Methodological Answer: Use platforms like ResearchGate to follow authors publishing on thiocarbonyl chemistry. Set Google Scholar alerts for keywords like "bis(methylthio)methylene malonate." Regularly review journals like J. Org. Chem. or Org. Lett. for methodological updates. Cross-reference patents (e.g., USPTO) for synthetic applications .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in kinetic studies of its hydrolysis?

Methodological Answer: Standardize reaction conditions:

Q. How to address discrepancies in reported crystallographic data for this compound?

Methodological Answer: Re-crystallize the compound from multiple solvents (e.g., ethanol, acetone). Perform single-crystal X-ray diffraction at varying temperatures (100–298 K) to assess polymorphism. Compare unit cell parameters with Cambridge Structural Database entries. If conflicts persist, submit samples to a crystallography consortium for blind analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.